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Compound of Interest

Compound Name: 2-Chloro-4-methoxyphenol

Cat. No.: B103099

Introduction: 2-Chloro-4-methoxyphenol is a halogenated aromatic organic compound
belonging to the class of chlorophenols. As a substituted guaiacaol, it serves as a valuable
building block in organic synthesis. Its structural features—a phenol ring, a chloro group, and a
methoxy group—make it a versatile intermediate for the synthesis of more complex molecules,
particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of
these functional groups allows for various chemical modifications, influencing the molecule's
reactivity and potential biological activity. This guide provides a comprehensive overview of its
synonyms, chemical properties, synthesis protocols, and its relevance in research and drug
development for scientists and professionals in the field.

Compound Identification and Synonyms

Accurate identification of chemical compounds is critical in research and development. 2-
Chloro-4-methoxyphenol is known by several names in literature and commercial catalogs.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b103099?utm_src=pdf-interest
https://www.benchchem.com/product/b103099?utm_src=pdf-body
https://www.benchchem.com/product/b103099?utm_src=pdf-body
https://www.benchchem.com/product/b103099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Type 2-Chloro-4-methoxyphenol
IUPAC Name 2-chloro-4-methoxyphenol[1]
CAS Number 18113-03-6[1]

Molecular Formula

C7H7CIO2[1]

3-Chloro-4-hydroxyanisole, Phenol, 2-chloro-4-

Synonyms methoxy-[1]

InChl Key GNVRRKLFFYSLGT-UHFFFAOYSA-N[1]
SMILES COC1=CC(=C(C=C1)0O)CI[1]

EC Number 242-007-3[1]

Physicochemical Properties

Understanding the physicochemical properties of 2-Chloro-4-methoxyphenol is essential for

its handling, application in reactions, and for predicting its behavior in biological systems. The

following table summarizes its key properties.

Property Value

Molecular Weight 158.58 g/mol [1]

Appearance Solid[1]

Melting Point 41-44 °C (lit.)[1]

Density 1.153 g/mL at 25 °C (lit.)[1]
Flash Point 85 °C (185 °F) - closed cup[1]

Kovats Retention Index

1260.1 (Semi-standard non-polar)[1]

Experimental Protocols

The synthesis of 2-Chloro-4-methoxyphenol can be achieved through various methods. One

highly efficient method involves the nucleophilic chlorination of a quinone monoketal

intermediate.
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Protocol: Synthesis via Nucleophilic Chlorination of a Quinone Monoketal[2]

This protocol describes the synthesis of 2-chloro-4-methoxyphenol from a quinone monoketal
precursor, which can be prepared from 4-methoxyphenol. The reaction proceeds via a formal
Sn2' substitution by a chloride ion.

Materials:

e Quinone monoketal (prepared from 4-methoxyphenol)

e N,N'-Dimethylhydrazine dihydrochloride

o Acetonitrile (CHsCN), anhydrous

e Deionized water

o Ethyl acetate

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask

o Reflux condenser

o Magnetic stirrer and stir bar

e Separatory funnel

« Rotary evaporator

Procedure:

e To a round-bottom flask, add the starting quinone monoketal (1 equivalent).

e Add N,N'-Dimethylhydrazine dihydrochloride (1.2 equivalents) to the flask.

» Add anhydrous acetonitrile as the solvent to achieve a suitable concentration (e.g., 0.1 M).
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 Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

e Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6
hours.

» Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
material is consumed.

e Once the reaction is complete, cool the mixture to room temperature.
o Remove the acetonitrile under reduced pressure using a rotary evaporator.

» To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory
funnel.

o Extract the aqueous layer with ethyl acetate (3 x volumes).
o Combine the organic layers and wash with brine.
e Dry the combined organic phase over anhydrous magnesium sulfate.

« Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the
crude product.

» Purify the crude 2-Chloro-4-methoxyphenol by column chromatography on silica gel if
necessary. A yield of up to 99% has been reported for this transformation[2].

Relevance in Research and Drug Development

While direct studies on specific signaling pathways modulated by 2-Chloro-4-methoxyphenol
are limited, its structural motifs are of significant interest in medicinal chemistry. The chloro and
methoxy groups are crucial substituents used to modulate the pharmacological and
pharmacokinetic properties of drug candidates[3][4].

o Antioxidant and Anti-inflammatory Potential: The 2-methoxyphenol (guaiacol) scaffold is
present in many natural products with known biological activities. This class of compounds
has been investigated for antioxidant and selective cyclooxygenase-2 (COX-2) inhibitory
activities, which are key targets in anti-inflammatory drug design[5].
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 Building Block for Bioactive Molecules: As a substituted phenol, this compound is a versatile
building block. For instance, related 4-substituted-2-methoxyphenols have been used to
synthesize hydroxylated biphenyls, which were subsequently evaluated for their antitumor
activity against malignant melanoma cell lines[6].

» Role of Functional Groups: The chlorine atom can form halogen bonds and increase
metabolic stability and cell membrane permeability. The methoxy group can act as a
hydrogen bond acceptor and influence conformation and metabolic pathways[3]. These
properties make 2-Chloro-4-methoxyphenol a valuable starting point for generating
libraries of derivatives for screening.

The general workflow for utilizing such a compound in a drug discovery program is illustrated
below.

General Drug Discovery Workflow for Phenolic Compounds

Preclinical Candidate
Selection

Lead Optimization
(SAR Studies)

Hit Identification

Starting Material say
(e.9., 2-Chloro-4-methoxyphenol) eLibrary NG  Screenin (HTS)

Click to download full resolution via product page

Caption: A logical workflow for drug discovery starting from a chemical scaffold.

Safety and Handling

2-Chloro-4-methoxyphenol is classified as an irritant. It is reported to cause skin irritation
(H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard
laboratory safety precautions should be observed, including the use of personal protective
equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in
a well-ventilated area or a chemical fume hood.
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This technical guide provides a foundational understanding of 2-Chloro-4-methoxyphenol for
researchers and professionals. Its versatile chemistry and the established roles of its functional
groups in medicinal chemistry underscore its potential as a valuable intermediate in the
development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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